Cas no 2548991-03-1 (4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine)
![4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine structure](https://ja.kuujia.com/scimg/cas/2548991-03-1x500.png)
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 化学的及び物理的性質
名前と識別子
-
- 4-[4-[4-(5-Fluoro-4-pyrimidinyl)-1-piperazinyl]-2-pyrimidinyl]morpholine
- 4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
- AKOS040709393
- 2548991-03-1
- F6619-5171
- 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
-
- インチ: 1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-5-3-22(4-6-23)14-1-2-19-16(21-14)24-7-9-25-10-8-24/h1-2,11-12H,3-10H2
- InChIKey: YZZCQXGGWMKWFV-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CN=C1N1CCN(C2C=CN=C(N=2)N2CCOCC2)CC1
計算された属性
- せいみつぶんしりょう: 345.17133645g/mol
- どういたいしつりょう: 345.17133645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 70.5Ų
じっけんとくせい
- 密度みつど: 1.341±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 580.9±60.0 °C(Predicted)
- 酸性度係数(pKa): 10.58±0.50(Predicted)
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-5171-5μmol |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-2mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-10μmol |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-5mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-1mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-5171-20μmol |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-50mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-5171-3mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-30mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-5171-20mg |
4-{4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine |
2548991-03-1 | 20mg |
$148.5 | 2023-09-07 |
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine 関連文献
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholineに関する追加情報
Recent Advances in the Study of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2548991-03-1)
The compound 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (CAS: 2548991-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique piperazine and morpholine moieties, has been investigated for its role as a kinase inhibitor, particularly in targeting cancer-related signaling pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic potential.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and survival. In vitro studies have demonstrated its efficacy against a range of cancer cell lines, with notable activity in models of breast cancer and leukemia. The fluoropyrimidine moiety has been identified as a critical pharmacophore, contributing to the compound's binding affinity and selectivity. Additionally, structural-activity relationship (SAR) studies have highlighted the importance of the morpholine ring in enhancing metabolic stability and bioavailability.
Recent advancements in synthetic methodologies have enabled the efficient production of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine and its analogs. A study published in the Journal of Medicinal Chemistry reported a novel multi-step synthesis route that improves yield and purity, facilitating further preclinical evaluation. The optimized synthetic pathway involves a series of nucleophilic substitutions and coupling reactions, with careful control of reaction conditions to minimize side products.
In vivo studies have provided promising results, with the compound showing good pharmacokinetic properties and tolerability in animal models. Pharmacodynamic analyses revealed dose-dependent inhibition of target kinases, accompanied by significant tumor growth suppression. These findings support the potential of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine as a candidate for further development in oncology therapeutics. However, challenges such as off-target effects and resistance mechanisms remain to be addressed in future research.
Looking ahead, ongoing research aims to explore the compound's utility in combination therapies and its application in other disease areas beyond oncology. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials. The continued investigation of 4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine underscores its significance as a versatile scaffold in drug discovery and its potential to address unmet medical needs.
2548991-03-1 (4-{4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine) 関連製品
- 1146-98-1(Bromindione)
- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 1805062-24-1(5-(Chloromethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 18437-74-6((4-Fluorophenyl)dimethylphosphine oxide)
- 2137081-87-7(tert-butyl N-(1S)-1-3-fluoro-5-(trifluoromethyl)phenyl-3-oxopropylcarbamate)
- 1705220-88-7(3-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-(1H-imidazol-1-yl)pyridazine)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)